molecular formula C19H17FN2O3 B2582463 N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1101027-10-4

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No.: B2582463
CAS No.: 1101027-10-4
M. Wt: 340.354
InChI Key: LBKPVLITFHKWKT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide is a spirocyclic compound featuring a fused isobenzofuran-piperidine core with a 4-fluorophenyl carboxamide substituent. This structural motif is associated with interactions with sigma receptors (σ1R/σ2R) and cannabinoid receptors (CB2R), as suggested by its inclusion in pharmacophore studies for radioligand development .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c20-13-5-7-14(8-6-13)21-18(24)22-11-9-19(10-12-22)16-4-2-1-3-15(16)17(23)25-19/h1-8H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKPVLITFHKWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide is a complex organic compound that has garnered attention due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of this compound is C₁₉H₁₇FN₂O₃. The compound features a spirocyclic arrangement that combines an isobenzofuran moiety with a piperidine ring, which contributes to its distinct chemical properties and biological activities. The presence of the 4-fluorophenyl group enhances its reactivity and potential interactions with biological targets .

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

1. Anticancer Activity

  • Mechanism : The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Case Study : In vitro studies demonstrated significant cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent activity. For example, it was effective against breast cancer cells with an IC50 value of 15 μM .

2. Anti-inflammatory Properties

  • Mechanism : It may exert anti-inflammatory effects by inhibiting key inflammatory mediators such as cytokines and enzymes involved in the inflammatory response.
  • Research Findings : In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

3. Neuroprotective Effects

  • Mechanism : The compound has been investigated for its neuroprotective capabilities, potentially by reducing oxidative stress and apoptosis in neuronal cells.
  • Findings : Studies using neuronal cell cultures showed that this compound could protect against neurotoxic agents, enhancing cell viability significantly compared to controls .

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Binding Affinity : The compound interacts with various receptors and enzymes, modulating their activity. For instance, it has been shown to inhibit specific kinases involved in cell proliferation pathways.
  • Signal Transduction Pathways : It influences several signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is valuable:

Compound NameStructural FeaturesSimilarity
3H-Spiro[isobenzofuran-1,4'-piperidine]Lacks fluorine substitutionHigh (0.98)
Spiro[isochroman-1,4'-piperidine]Different core structureModerate (0.94)
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine]Chlorine instead of fluorineModerate (0.81)

The unique combination of functional groups in this compound contributes to its distinct biological activity compared to these similar compounds .

Scientific Research Applications

Structural Characteristics

The compound features a unique spirocyclic structure that combines an isobenzofuran moiety with a piperidine ring. Its molecular formula is C₁₉H₁₇FN₂O₃, and it contains a 4-fluorophenyl substituent and a carboxamide functional group. The presence of the spiro structure often imparts distinctive properties compared to non-spiro compounds, making it an interesting subject for both synthetic and medicinal chemistry.

Preliminary studies suggest that N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide may exhibit significant biological activity, particularly as a potential ligand for sigma receptors. Compounds with similar structures have shown promise in neuropharmacology and cancer therapy, indicating that this compound could also possess therapeutic properties worth exploring.

Potential Applications

  • Cancer Therapy : The compound's interaction with sigma receptors may play a role in modulating cancer cell behavior. Research indicates that compounds targeting these receptors can influence tumor growth and metastasis .
  • Neuropharmacology : Given its potential as a sigma receptor ligand, this compound may be useful in the treatment of neurodegenerative diseases or psychiatric disorders where sigma receptors are implicated.
  • Fluorescent Probes : The design of high-affinity fluorescent probes for imaging applications in cancer cells has been explored using compounds similar to this compound. These probes can visualize specific protein expressions in tumors, aiding in the understanding of cancer biology .

Case Study 1: Sigma Receptor Binding

Research has demonstrated that compounds with structural similarities to this compound exhibit varying affinities for sigma receptors. For instance, studies on related spirocyclic compounds have shown their effectiveness in inhibiting tumor growth by interacting with these receptors .

Case Study 2: Fluorescent Imaging in Cancer Cells

A series of fluorescein-labeled compounds targeting carbonic anhydrase IX (CAIX) were developed to visualize CAIX expression in cancer cells. The competitive binding model used in these studies could be adapted to evaluate the binding affinities of this compound against CAIX or similar targets. This approach allows for real-time monitoring of therapeutic responses in cancer treatment paradigms .

Chemical Reactions Analysis

Synthetic Formation of the Carboxamide Group

The carboxamide group at the piperidine nitrogen is synthesized via coupling reactions. A key method involves activating carboxylic acids with 1,1'-carbonyldiimidazole (CDI) to form reactive intermediates, which subsequently react with 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives (Scheme 1 in ). For example:

  • Reagents : 4-(1H-indol-3-yl)butanoic acid, CDI, 3H-spiro[isobenzofuran-1,4'-piperidine]

  • Conditions : Tetrahydrofuran (THF), room temperature, 12–24 hours

  • Yield : 60–75% (estimated from analogous protocols in )

Hydrolysis of the Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines, respectively.

Condition Product Catalyst/Reagent Reference
Acidic (HCl, reflux)1'-Carboxylic acid derivative6M HCl, 8 hours
Basic (NaOH, Δ)4'-Amino-piperidine intermediate2M NaOH, 6 hours

Mechanistic studies suggest that the fluorine substituent on the phenyl ring slightly retards hydrolysis due to electron-withdrawing effects .

Reduction of the 3-Oxo Group

The isobenzofuran-3-one moiety can be reduced to a secondary alcohol using borane-dimethyl sulfide (BH₃·DMS) or sodium borohydride (NaBH₄).

Reducing Agent Conditions Product Selectivity
BH₃·DMSTHF, 0°C to RT, 4 hours3-Hydroxy-isobenzofuran derivative>90%
NaBH₄MeOH, RT, 2 hoursPartial reduction (50–60% yield)Moderate

The spirocyclic structure stabilizes the transition state, favoring high selectivity with BH₃·DMS .

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring

The 4-fluorophenyl group participates in EAS, though reactivity is attenuated by the electron-withdrawing fluorine.

Reaction Reagent Position Product Yield
NitrationHNO₃/H₂SO₄, 0°CMeta3-Nitro-4-fluorophenyl40%
BrominationBr₂/FeBr₃, RTPara4-Bromo-2-fluorophenyl<20%

The meta-directing effect of fluorine is dominant, limiting para-substitution .

Spiro Ring Opening and Rearrangement

Under strongly acidic conditions (e.g., H₂SO₄), the isobenzofuran ring undergoes cleavage, forming a diketone intermediate. Subsequent rearrangement yields fused piperidine-isoquinoline derivatives.

Acid Temperature Product Application
H₂SO₄100°C, 2 hours1,3-Dioxo-1,2,3,4-tetrahydroisoquinolinePharmacological probes

This reactivity is critical for generating bioactive analogs .

N-Alkylation/Acylation of the Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation or acylation to introduce functional groups.

Reaction Reagent Product Catalyst
Alkylation1-Bromo-4-chlorobutaneN-Butyl-spiro derivativeTBAB, KOH
AcylationAcetyl chlorideN-Acetyl-carboxamidePyridine, DMAP

These modifications enhance solubility and biological activity .

Photophysical Reactions (Fluorescent Derivatives)

The compound serves as a precursor for fluorescent probes via conjugation with dyes (e.g., Cy5, BODIPY) at the indole or piperidine positions.

Tag Conjugation Site Emission (nm) Quantum Yield
Cy5Piperidine nitrogen6700.38
BODIPYIndole C-35200.65

These derivatives enable live-cell imaging of σ₂ receptors .

Comparative Reactivity Table

Reaction Type Conditions Key Product Yield Reference
Carboxamide hydrolysis6M HCl, reflux1'-Carboxylic acid70%
3-Oxo reductionBH₃·DMS, THF3-Hydroxy-isobenzofuran92%
Spiro ring openingH₂SO₄, 100°CIsoquinoline diketone55%
Fluorescent taggingCy5-NHS ester, DMFCy5-conjugated probe60%

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Key Structural and Pharmacological Features of Analogues

Compound Name Core Structure Modifications Pharmacological Target/Activity Key Data/Findings References
Target Compound 4-fluorophenyl carboxamide σ2R/CB2R (proposed) Used in s2R pharmacophore studies for AD diagnosis
MT8 1’-(4-(1H-indol-1-yl)butyl) substitution Undisclosed Synthesized via nucleophilic alkylation; characterized by ¹H-NMR
BF38451 N-(diphenylmethyl) carboxamide Undisclosed Molecular weight: 412.48; catalogued as a research chemical
Compound 54 Benzo[b][1,4]oxazin-3(4H)-one fused system Anti-inflammatory/PAR antagonism (hypothetical) 60% synthetic yield; ¹H/¹³C-NMR and HRMS validated
147817-50-3 4-fluorophenyl and indole substituents σ receptor ligand (potential) Molecular weight: 454.59; used in receptor studies

Structural Variations and Implications

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound and 147817-50-3 enhances metabolic stability and binding affinity, as fluorine’s electronegativity fine-tunes electronic properties and reduces oxidative degradation .
  • Spirocyclic Core: The isobenzofuran-piperidine spiro system imposes conformational rigidity, likely improving receptor selectivity compared to non-spiro analogues like Compound 54 (benzooxazinone) .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Metrics
Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Pharmacokinetic Notes
Target Compound 368.37 (est.) ~3.2 <0.1 (aqueous) High membrane permeability (spiro core)
MT8 425.52 ~4.1 <0.05 Lipophilic indole may limit CNS penetration
Compound 54 425.16 ~2.8 0.2 Moderate solubility due to polar oxazinone
  • Receptor Affinity : The target compound’s σ2R affinity is inferred from its role in radioligand studies, whereas MT8 and BF38451 lack explicit activity data .
  • Selectivity: The benzooxazinone in Compound 54 may shift activity toward PAR or TRP channels, diverging from the sigma receptor focus of spirocyclic analogues .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide, and how can structural purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine or isobenzofuran derivatives. For example, a spirocyclic intermediate like ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS 42191-83-3) can be functionalized via carboxamide coupling with 4-fluorophenylamine . Key steps include:
  • Spirocyclization : Use acid-catalyzed or microwave-assisted conditions to form the spiro core.
  • Carboxamide Formation : Employ coupling reagents (e.g., HATU/DIPEA) for amide bond formation.
  • Purification : Chromatography (HPLC or flash) and recrystallization to achieve >95% purity.
  • Characterization : Confirm structure via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

  • Methodological Answer : Begin with in vitro assays targeting receptors/enzymes structurally related to its spiro-piperidine scaffold (e.g., serotonin or dopamine receptors). Protocols include:
  • Target Selection : Use computational docking (AutoDock Vina) to predict binding affinity against protein databases (PDB).
  • Assay Design : Conduct dose-response curves (IC50_{50}/EC50_{50}) in cell lines expressing target proteins.
  • Controls : Include positive controls (known inhibitors/agonists) and vehicle-only groups.
  • Data Interpretation : Use GraphPad Prism for nonlinear regression analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer : Systematically modify substituents on the fluorophenyl or piperidine moieties and evaluate changes in activity:
  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) at the 4-fluorophenyl position.
  • Spiro Core Adjustments : Test isosteric replacements (e.g., replacing isobenzofuran with benzothiophene).
  • Data Collection : Use high-throughput screening (HTS) for potency, selectivity, and cytotoxicity.
  • Analysis : Apply multivariate statistics (PCA) to identify critical structural determinants. Reference Table 14 in EP 4374877 for analogous SAR frameworks .

Q. What strategies resolve contradictions in reported mechanistic data (e.g., conflicting enzyme inhibition results)?

  • Methodological Answer : Address discrepancies through:
  • Replication Studies : Repeat experiments under standardized conditions (pH, temperature, buffer).
  • Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • Meta-Analysis : Aggregate data from multiple studies and apply Cochrane’s Q-test to assess heterogeneity.
  • Contextual Factors : Control for variables like compound solubility, assay interference (e.g., autofluorescence), and batch-to-batch synthesis differences .

Q. How can researchers design a robust in vivo study to evaluate pharmacokinetics (PK) and toxicity?

  • Methodological Answer : Follow OECD guidelines for preclinical testing:
  • PK Parameters : Measure bioavailability (oral/IP administration), half-life (LC-MS/MS plasma analysis), and tissue distribution (radiolabeled compound).
  • Toxicity Endpoints : Assess acute toxicity (LD50_{50}), organ-specific histopathology, and CYP450 inhibition potential.
  • Species Selection : Use rodent models (rats/mice) initially, then transition to non-rodents (e.g., dogs) for translational relevance.
  • Data Reporting : Adhere to ARRIVE guidelines for transparency in animal research .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Methodological Answer : Use four-parameter logistic (4PL) regression to model sigmoidal curves. Validate model fit via:
  • Goodness-of-Fit : Calculate R2^2 and residual plots.
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC).
  • Software Tools : Implement packages like drc in R or GraphPad Prism .

Q. How should researchers document methodological rigor to ensure reproducibility?

  • Methodological Answer : Include:
  • Synthesis Protocols : Detailed reaction conditions (solvent, catalyst, temperature).
  • Assay Validation : Positive/negative controls, Z’-factor scores for HTS reliability.
  • Data Availability : Deposit raw datasets in repositories like Zenodo or ChemRxiv.
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for animal/human studies .

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